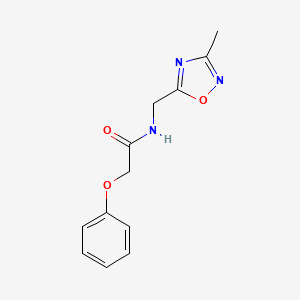

N-((3-甲基-1,2,4-噁二唑-5-基)甲基)-2-苯氧基乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

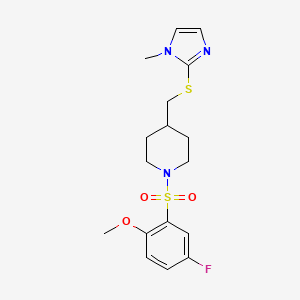

The compound “N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-phenoxyacetamide” is a complex organic molecule. It contains a 1,2,4-oxadiazole ring, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring . This structure is often found in various pharmaceuticals and agrochemicals .

Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the 1,2,4-oxadiazole ring, as well as the phenoxy and acetamide groups. The oxadiazole ring is often involved in reactions with nucleophiles and electrophiles .科学研究应用

1. 抗癌和抗菌应用

N-((3-甲基-1,2,4-恶二唑-5-基)甲基)-2-苯氧基乙酰胺衍生物的一个重要应用是在抗癌和抗菌活性领域。例如,1,3,4-恶二唑衍生物的设计、合成和药理学评估显示出作为小肺癌中坍塌反应介质蛋白 1 (CRMP 1) 抑制剂的希望。这些衍生物表现出显着的细胞生长抑制,表明在肿瘤学中具有治疗应用的潜力 (Panchal, Rajput, & Patel, 2020)。

此外,基于 3-氨基-4-(5-甲基-1,2,4-恶二唑-3-基)呋喃合成的不敏感高能材料特性化合物也对材料科学相关的科学研究有影响,显示出中等热稳定性和对冲击和摩擦的不敏感性,这在开发更安全的高能材料中至关重要 (Yu et al., 2017)。

2. 结构和合成化学

新型 1,3,4-恶二唑衍生物的合成和结构分析也是至关重要的应用。例如,对含有苯并咪唑部分的新型衍生物进行的 NMR 研究扩展了我们对这些化合物的结构特征的理解。这项研究为恶二唑衍生物的合成途径和结构多功能性提供了宝贵的见解,这对于开发新的化学实体至关重要 (Li Ying-jun, 2012)。

3. 环境科学

在环境科学中,某些除草剂的降解化合物研究证明了恶二唑衍生物的生态意义。在天然水中分析和检测这些化合物强调了了解源自或与恶二唑结构相关的化学物质的环境归宿和迁移的重要性 (Zimmerman, Schneider, & Thurman, 2002)。

作用机制

Target of Action

Compounds with a 1,2,4-oxadiazole core have been reported to exhibit a wide range of biological activities, including anti-bacterial, anti-viral, and anti-leishmanial activities . Therefore, it is plausible that N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2-phenoxyacetamide may interact with a variety of biological targets.

Mode of Action

1,2,4-oxadiazoles are known to interact with their targets through hydrogen bond acceptor properties . The nitrogen and oxygen atoms in the 1,2,4-oxadiazole ring can form hydrogen bonds with biological targets, potentially leading to changes in the target’s function.

Biochemical Pathways

1,2,4-oxadiazoles have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy , suggesting that N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2-phenoxyacetamide may also affect similar pathways.

Result of Action

Given the known activities of 1,2,4-oxadiazoles, it is plausible that this compound may exert anti-bacterial, anti-viral, or anti-leishmanial effects .

安全和危害

属性

IUPAC Name |

N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2-phenoxyacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O3/c1-9-14-12(18-15-9)7-13-11(16)8-17-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H,13,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMEQWFFBDDCXJZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)CNC(=O)COC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Azido-2-phenylmethoxy-6,8-dioxabicyclo[3.2.1]octan-3-ol](/img/structure/B2706574.png)

![2-[4-(2-methoxyethylamino)quinazolin-2-yl]sulfanyl-N-(pyridin-3-ylmethyl)butanamide](/img/structure/B2706578.png)

![Methyl 3-[(3-methoxybenzyl)oxy]-2-thiophenecarboxylate](/img/structure/B2706581.png)

![N-[2-[(4-chlorophenyl)sulfonyl]-2-(2-furyl)ethyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B2706586.png)

![6-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B2706591.png)

![N'-(3-chloro-4-fluorophenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide](/img/structure/B2706592.png)

![2-(benzo[d]isoxazol-3-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide](/img/structure/B2706593.png)